



# Off-target effects of [225Ac]-FPI-1434 and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PSB-1434  |           |
| Cat. No.:            | B12362949 | Get Quote |

# Technical Support Center: [225Ac]-FPI-1434

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [225Ac]-FPI-1434. The information provided is intended to address specific issues that may be encountered during experimentation, with a focus on off-target effects and mitigation strategies.

## Frequently Asked Questions (FAQs)

Q1: What is [225Ac]-FPI-1434 and what is its mechanism of action?

A1: [225Ac]-FPI-1434 is a targeted alpha therapy (TAT) agent currently under investigation for the treatment of various solid tumors.[1][2] It is a radioimmunoconjugate composed of three key components:

- A humanized monoclonal antibody (veligrotug, also referred to as FPI-1175 or AVE1642) that targets the insulin-like growth factor-1 receptor (IGF-1R).[3][4]
- The alpha-emitting radionuclide, Actinium-225 (Ac-225).[3]
- A proprietary bifunctional chelate that links the antibody to the Ac-225.[3]

The mechanism of action involves the antibody binding to IGF-1R, which is overexpressed on the surface of many cancer cells.[3][4] Following binding, the radioimmunoconjugate is



internalized by the tumor cell. The subsequent decay of Ac-225 releases high-energy alpha particles, which induce double-strand DNA breaks, leading to tumor cell death.[3][5]

Q2: What are the primary off-target effects observed with [225Ac]-FPI-1434?

A2: The most significant off-target effect and a dose-limiting toxicity observed in clinical trials with [225Ac]-FPI-1434 is thrombocytopenia (a decrease in platelet count).[6] This is believed to be caused by the binding of [225Ac]-FPI-1434 to IGF-1R expressed on megakaryocytes, which are the precursor cells to platelets.[6] Dose-dependent decreases in blood counts, particularly thrombocytopenia, have been noted, with Grade 4 thrombocytopenia observed at higher dose levels in the "hot-only" dosing regimen.[6] Other potential off-target effects common to targeted alpha therapies include hematotoxicity, renal toxicity, and xerostomia (dry mouth), although these have been reported as manageable for [225Ac]-FPI-1434.[5][7]

Q3: How can the off-target effects of [225Ac]-FPI-1434 be mitigated?

A3: A primary strategy to mitigate off-target effects, particularly thrombocytopenia, is the pre-administration of a non-radiolabeled ("cold") antibody (FPI-1175) prior to the administration of the radiolabeled ("hot") [225Ac]-FPI-1434.[6] This "cold/hot" dosing regimen is designed to saturate the IGF-1R binding sites on normal tissues, potentially reducing the uptake of the radiolabeled therapeutic in these areas and thereby improving the therapeutic index and safety profile.[6][8] This approach has been shown to enhance the delivery of the active drug to tumor sites with an improved safety profile compared to administering the hot-only dose.[6]

Q4: What is the "cold/hot" dosing regimen and how does it work?

A4: The "cold/hot" dosing regimen involves the administration of a small dose of the "cold" (non-radiolabeled) FPI-1175 antibody before each dose of the "hot" (radiolabeled) [225Ac]-FPI-1434.[6] The rationale is that the cold antibody will bind to and saturate IGF-1R on normal tissues that may have some level of expression, as well as potentially block other non-specific binding sites.[8] This allows for a greater proportion of the subsequently administered hot [225Ac]-FPI-1434 to circulate and reach the tumor, where IGF-1R is typically overexpressed. This strategy aims to improve the tumor-to-normal organ ratio of the absorbed radiation dose.

## **Troubleshooting Guide**



Issue 1: Higher than expected radiation dose to non-target organs.

- Possible Cause: Suboptimal biodistribution of [225Ac]-FPI-1434, leading to accumulation in healthy tissues.
- Troubleshooting Steps:
  - Review Dosimetry Data: Compare patient-specific dosimetry estimates with established limits for critical organs like the kidneys, liver, and lungs.[5] The use of an imaging analog, such as [111In]-FPI-1547, is crucial for patient selection and prospective, individualized treatment planning.[5][10]
  - Implement "Cold/Hot" Dosing: The pre-administration of cold FPI-1175 antibody has been shown to lead to a favorable pharmacokinetic and dosimetry shift, improving the tumor-tonormal organ ratio.[9]
  - Adjust Dosing: Based on dosimetry results, adjustment of the administered activity of [225Ac]-FPI-1434 may be necessary to remain within safe limits for critical organs.

Issue 2: Significant decrease in platelet count (Thrombocytopenia) post-administration.

- Possible Cause: On-target, off-tumor binding of [225Ac]-FPI-1434 to IGF-1R on megakaryocytes.[6]
- Troubleshooting Steps:
  - Monitor Hematological Parameters: Closely monitor complete blood counts, with particular attention to platelet levels, throughout the treatment cycle.
  - Utilize the "Cold/Hot" Dosing Regimen: This is the primary strategy to mitigate thrombocytopenia by reducing the binding of the radiolabeled antibody to non-tumor cells.
     [6]
  - Dose Adjustment: In cases of severe thrombocytopenia, dose reduction or discontinuation
    of the "hot-only" regimen may be necessary. The "cold/hot" regimen has been prioritized in
    clinical development due to its improved safety profile.[6]



#### **Data Presentation**

Table 1: Radiation Absorbed Dose Estimates for [225Ac]-FPI-1434 in Various Organs

| Target Organ     | Mean (mGy-<br>Eq/MBq) | Standard<br>Deviation<br>(mGy-Eq/MBq) | Minimum<br>(mGy-Eq/MBq) | Maximum<br>(mGy-Eq/MBq) |
|------------------|-----------------------|---------------------------------------|-------------------------|-------------------------|
| Spleen           | 3,668                 | 1,881                                 | 1,740                   | 9,060                   |
| Salivary Glands  | 1,520                 | 452                                   | 900                     | 2,370                   |
| Osteogenic Cells | 1,280                 | 227                                   | 922                     | 1,860                   |
| Heart Wall       | 1,190                 | 392                                   | 690                     | 2,040                   |
| Kidneys          | 988                   | 305                                   | 615                     | 1,820                   |
| Liver            | 934                   | 319                                   | 556                     | 1,660                   |
| Red Marrow       | 807                   | 303                                   | 398                     | 1,450                   |
| Lungs            | 626                   | 175                                   | 328                     | 910                     |
| Thyroid          | 693                   | 347                                   | 315                     | 1,510                   |
| Total Body       | 140                   | 16                                    | 111                     | 167                     |

Data from a first-in-human Phase 1 study. mGy-Eq denotes the application of a relative biologic effectiveness (RBE) value of 3.4 for alpha emitters.[10]

### **Experimental Protocols**

Protocol 1: General Methodology for In Vivo Biodistribution and Dosimetry Assessment

This protocol describes a general workflow for assessing the biodistribution of [225Ac]-FPI-1434 using an imaging analog, [111In]-FPI-1547, to ensure patient eligibility and to calculate patient-specific dosimetry.

• Patient Selection: Patients with advanced solid tumors refractory to standard treatments are screened for eligibility.[3][11] Key criteria include adequate organ function and measurable



disease.[3][11]

- Administration of Imaging Analog: A single injection of approximately 185 MBq (5 mCi) of [111In]-FPI-1547 is administered intravenously.[12][13]
- SPECT/CT and Planar Imaging: Whole-body planar scintigraphy and SPECT/CT imaging are
  performed at multiple time points post-injection (e.g., ~1 hour, ~24 hours, ~65 hours, and
  ~168 hours) to visualize the distribution of the imaging agent.[10]
- Image Analysis and Quantification: The images are analyzed to quantify the uptake of [111In]-FPI-1547 in tumors and normal organs. A key eligibility criterion is a tumor-tobackground ratio (TBR) of ≥2.[9]
- Dosimetry Calculation: Time-activity curves are generated for major organs. This data is
  used with software such as OLINDA/EXM to calculate the estimated radiation absorbed
  doses for [225Ac]-FPI-1434, applying an RBE for alpha particles.[5][10]
- Safety Assessment: The calculated dosimetry is compared against pre-defined safety limits for critical organs (e.g., kidneys, liver, lungs) to confirm patient eligibility for therapeutic administration.[5][10]

Protocol 2: General Methodology for Monitoring Hematological Toxicity

This protocol outlines the monitoring for hematological adverse events, such as thrombocytopenia, during treatment with [225Ac]-FPI-1434.

- Baseline Assessment: A complete blood count (CBC) with differential is performed before the initiation of therapy to establish baseline hematological parameters.
- Regular Monitoring: CBCs are repeated at regular intervals (e.g., weekly or bi-weekly)
  throughout the treatment cycle and follow-up period. The dose-limiting toxicity (DLT)
  observation period in the Phase 1 trial was 8 weeks for single-dose escalation and 6 weeks
  for multi-dose escalation.[14]
- Toxicity Grading: Adverse events are graded according to a standardized system, such as the Common Terminology Criteria for Adverse Events (CTCAE).



- Data Analysis: The incidence, severity, and duration of hematological toxicities are documented and analyzed. This data is crucial for determining the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[8]
- Intervention: In the event of Grade 3 or 4 hematological toxicity, interventions may include dose delays, dose reductions, or discontinuation of treatment, as per protocol guidelines.

### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of [225Ac]-FPI-1434 leading to tumor cell death.









Click to download full resolution via product page

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. FPI-1434 by Fusion Pharmaceuticals for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 2. oncidiumfoundation.org [oncidiumfoundation.org]
- 3. fusionpharma.com [fusionpharma.com]
- 4. Facebook [cancer.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. fusionpharma.com [fusionpharma.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. fusionpharma.com [fusionpharma.com]
- 11. Facebook [cancer.gov]
- 12. Fusion Pipeline Fusion Pharma Pipeline [fusionpharma.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [Off-target effects of [225Ac]-FPI-1434 and mitigation].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362949#off-target-effects-of-225ac-fpi-1434-and-mitigation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com